molecular formula C10H10S2 B3056669 Thiophene, 2,2'-(1,2-ethanediyl)bis- CAS No. 7326-80-9

Thiophene, 2,2'-(1,2-ethanediyl)bis-

Cat. No. B3056669
CAS RN: 7326-80-9
M. Wt: 194.3 g/mol
InChI Key: YDENDYPVGDGGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Thiophene, 2,2’-(1,2-ethanediyl)bis-” is a chemical compound with the molecular formula C10H10S2 and a molecular weight of 194.32 . It is used in the preparation of other chemical products .


Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years . Various strategies have been employed, including heterocyclization of different substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of “Thiophene, 2,2’-(1,2-ethanediyl)bis-” consists of a ten-carbon chain with two sulfur atoms . The exact structure can be found in the MOL file with the MDL Number MFCD00210173 .


Chemical Reactions Analysis

Thiophene derivatives are known to undergo various chemical reactions. For instance, they can undergo a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Physical And Chemical Properties Analysis

“Thiophene, 2,2’-(1,2-ethanediyl)bis-” has a melting point of 64.5-65.5 °C and a predicted boiling point of 260.2±20.0 °C . Its predicted density is 1.200±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Organic Chemistry

Thiophene derivatives are essential in organic chemistry for their roles as intermediates in the synthesis of complex molecules. They are utilized in creating a wide array of compounds due to their aromatic five-membered ring structure containing sulfur. This characteristic makes them valuable in synthesizing drugs, agrochemicals, and organic materials, leveraging their electronic properties. Modified and improved synthetic methods, such as the Gewald and Fiesselmann methods, along with novel approaches, have been developed to enhance the efficiency, versatility, and environmental friendliness of thiophene synthesis (D. Xuan, 2020).

Material Science

In the field of materials science, thiophene derivatives are utilized for their electronic and optical properties. They are instrumental in the development of organic semiconductors, field-effect transistors, solar cells, and light-emitting diodes. The unique optical and electronic characteristics of thiophene oligomers and polymers, coupled with their synthetic accessibility, make them prime candidates for next-generation materials in photonics and electronics (David Gendron & G. Vamvounis, 2015).

Environmental and Biological Applications

Thiophene derivatives are also explored for their biological activities, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive effects. This broad spectrum of bioactivity makes thiophene-based compounds candidates for pharmaceutical development. Moreover, their role in environmental science, particularly in the biodegradation of pollutants like petroleum-based organosulfur compounds, highlights their environmental significance. Studies have focused on understanding the biodegradation mechanisms of thiophenes, such as dibenzothiophene, to mitigate the impact of fossil fuel by-products (K. Kropp & P. Fedorak, 1998).

properties

IUPAC Name

2-(2-thiophen-2-ylethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDENDYPVGDGGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332504
Record name Thiophene, 2,2'-(1,2-ethanediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene, 2,2'-(1,2-ethanediyl)bis-

CAS RN

7326-80-9
Record name 2,2′-(1,2-Ethanediyl)bis[thiophene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7326-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, 2,2'-(1,2-ethanediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiophene, 2,2'-(1,2-ethanediyl)bis-
Reactant of Route 2
Reactant of Route 2
Thiophene, 2,2'-(1,2-ethanediyl)bis-
Reactant of Route 3
Reactant of Route 3
Thiophene, 2,2'-(1,2-ethanediyl)bis-
Reactant of Route 4
Reactant of Route 4
Thiophene, 2,2'-(1,2-ethanediyl)bis-
Reactant of Route 5
Thiophene, 2,2'-(1,2-ethanediyl)bis-
Reactant of Route 6
Thiophene, 2,2'-(1,2-ethanediyl)bis-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.